molecular formula C11H16ClNO3 B3019668 Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride CAS No. 1093938-80-7

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride

Cat. No.: B3019668
CAS No.: 1093938-80-7
M. Wt: 245.7
InChI Key: RNLVERHHUIYMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of a methoxy group and an aminoethyl group attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride typically involves the esterification of 5-(2-aminoethyl)-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride can be compared with other similar compounds such as:

    Methyl 5-(2-aminoethyl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.

    Ethyl 5-(2-aminoethyl)-2-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.

    Methyl 5-(2-aminoethyl)-2-methoxybenzamide: Similar structure but with an amide group instead of an ester group, resulting in different chemical and biological properties.

Properties

IUPAC Name

methyl 5-(2-aminoethyl)-2-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-4-3-8(5-6-12)7-9(10)11(13)15-2;/h3-4,7H,5-6,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLVERHHUIYMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.429 g (1.81 mmol) of 2-methoxy-5-(2-nitrovinyl)benzoate in 18 mL of methanol was added 0.75 mL of 12 N HCl followed by 50 mg of 10% palladium on carbon. The mixture was stirred for 3 h under a balloon hydrogen atmosphere then degassed with nitrogen and filtered. Evaporation gave methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride as a sticky oil.
Name
2-methoxy-5-(2-nitrovinyl)benzoate
Quantity
0.429 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.